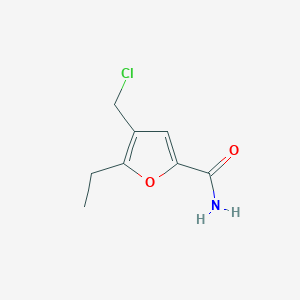
(Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid, also known as ZM-447439, is a small molecule inhibitor that has gained attention in scientific research due to its potential as an anti-cancer drug. This compound has shown promising results in pre-clinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Structural Analysis and Reactivity
- Research has elucidated the stereochemical peculiarities of related compounds through X-ray structural analysis, highlighting their potential in synthesizing heterocyclic compounds. Such studies are crucial for understanding the molecular configuration and reactivity, laying the groundwork for further synthetic applications (Borisova et al., 2016).
Synthesis of Heterocyclic Compounds
- The chemical reactivity of similar γ-ketoacid derivatives has been explored, leading to the formation of heterocyclic compounds with potential pharmacological activities. These findings are significant for the development of new therapeutic agents (Salem et al., 2014).
- Another study focused on the synthesis of novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, which revealed a series of compounds with expected antibacterial activities. This underscores the compound's utility as a starting material for creating bioactive molecules (El-Hashash et al., 2015).
Biological Activities
- The synthesis and antimicrobial activity of novel heterocyclic compounds via Michael addition involving 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid have been documented. These studies highlight the potential of these compounds in developing new antimicrobial agents (El-Hashash et al., 2014).
- Ytterbium triflate catalyzed microwave-assisted synthesis of 3-acylacrylic acid building blocks from derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid has been developed. This efficient general protocol opens new avenues for the fast preparation of biologically active compounds (Tolstoluzhsky et al., 2008).
Propiedades
IUPAC Name |
(Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h1-2H,3-6H2,(H,11,12)/b2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFTKXWJQFGLI-UPHRSURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1348119.png)
